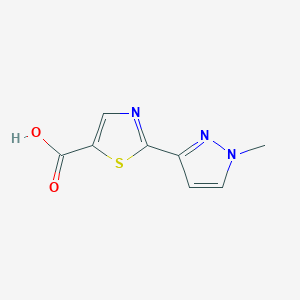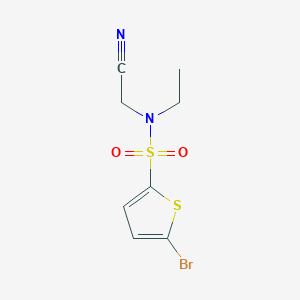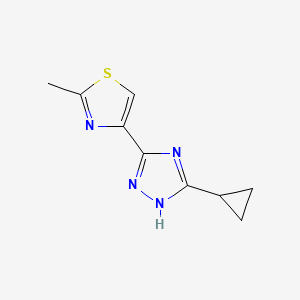
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative, which is a class of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in the ring structure. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid can exert various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, it has been shown to modulate the immune response and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit potent activity against several disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further investigated.
未来方向
There are several future directions for research on 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid. One of the areas of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the potential toxicity and side effects of this compound need to be investigated in detail to ensure its safety for use in humans.
合成方法
The synthesis of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied by several researchers. One of the commonly used methods involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with carbon disulfide and potassium hydroxide in the presence of ethanol. The resulting product is then treated with chloroacetic acid to obtain the final product. Another method involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with potassium thiocyanate to obtain the thiazole derivative.
科学研究应用
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.
属性
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-3-2-5(10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAPCWABOPYFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)